1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-{2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group
Preparation Methods
The synthesis of 1-{2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include palladium catalysts, nitriles, and amidoximes. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.
Scientific Research Applications
1-{2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-{2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this enzyme complex, the compound can disrupt the cell cycle, leading to the inhibition of cell proliferation. This makes it a promising candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar compounds include other phenylpyrazoles and pyrazolopyridines. Compared to these, 1-{2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific molecular structure, which imparts distinct biological activities and chemical properties. Some similar compounds include:
- 5-(2-PHENYLPYRAZOLO[1,5-A]PYRIDIN-3-YL)-1H-PYRAZOLO[3,4-C]PYRIDAZIN-3-AMINE
- Pyrazolo[3,4-d]pyrimidine derivatives
These compounds share structural similarities but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C24H24N6O |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H24N6O/c31-24(27-17-18-5-4-10-25-16-18)20-8-12-29(13-9-20)23-22-15-21(19-6-2-1-3-7-19)28-30(22)14-11-26-23/h1-7,10-11,14-16,20H,8-9,12-13,17H2,(H,27,31) |
InChI Key |
KIVUNVXKHZWFAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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